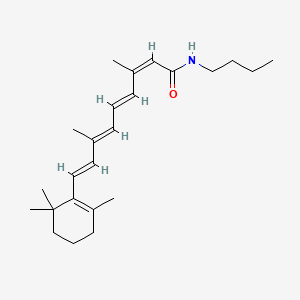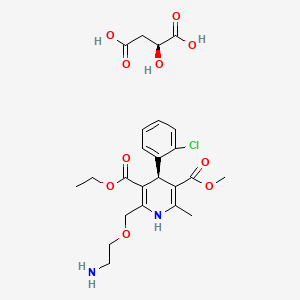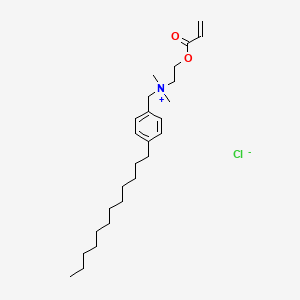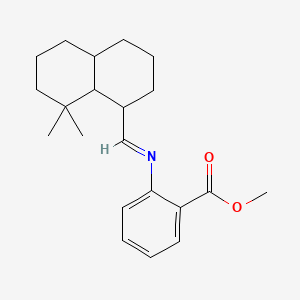
13-cis-N-(Butyl)retinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-cis-N-(Butyl)retinamide is a synthetic derivative of retinoic acid, a compound related to vitamin A. Retinoids, including this compound, are known for their ability to regulate cell growth, differentiation, and apoptosis. These properties make them valuable in various medical and scientific applications, particularly in the treatment of certain types of cancer and skin conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-N-(Butyl)retinamide typically involves the reaction of 13-cis-retinoic acid with butylamine. The process begins with the preparation of 13-cis-retinoic acid, which can be synthesized through a Wittig reaction involving a Wittig salt and a butenolide in the presence of a weak base and optionally, a Lewis acid . The resulting 13-cis-retinoic acid is then reacted with butylamine under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing the production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 13-cis-N-(Butyl)retinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted retinamides with different functional groups .
Applications De Recherche Scientifique
13-cis-N-(Butyl)retinamide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying retinoid chemistry and developing new synthetic methodologies. In biology and medicine, it is investigated for its potential in treating various cancers, including breast and prostate cancer, due to its ability to induce cell differentiation and apoptosis . Additionally, it is explored for its role in dermatology for treating skin conditions like acne and psoriasis .
Mécanisme D'action
The mechanism of action of 13-cis-N-(Butyl)retinamide involves its interaction with nuclear receptors known as retinoic acid receptors (RARs). Upon binding to these receptors, the compound modulates gene expression, leading to changes in cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of genes associated with cell cycle control, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 13-cis-N-(Butyl)retinamide include other retinoids such as all-trans-retinoic acid, 9-cis-retinoic acid, and N-(4-hydroxyphenyl)retinamide .
Uniqueness: What sets this compound apart from other retinoids is its unique structure, which imparts specific biological activities. For instance, it has shown promising results in inducing apoptosis in certain cancer cell lines, making it a valuable compound for cancer research .
Propriétés
Numéro CAS |
84680-30-8 |
|---|---|
Formule moléculaire |
C24H37NO |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
(2Z,4E,6E,8E)-N-butyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H37NO/c1-7-8-17-25-23(26)18-20(3)12-9-11-19(2)14-15-22-21(4)13-10-16-24(22,5)6/h9,11-12,14-15,18H,7-8,10,13,16-17H2,1-6H3,(H,25,26)/b12-9+,15-14+,19-11+,20-18- |
Clé InChI |
IOIMWLSSNSWJLN-SWRVQFMMSA-N |
SMILES isomérique |
CCCCNC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
SMILES canonique |
CCCCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)




